molecular formula C11H12F3N3O4 B11950919 N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 6675-35-0

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B11950919
CAS No.: 6675-35-0
M. Wt: 307.23 g/mol
InChI Key: MMWUYVYVWCPGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline: is a chemical compound with the molecular formula C11H12F3N3O4 and a molecular weight of 307.231 g/mol . This compound is known for its unique structure, which includes nitro groups and a trifluoromethyl group attached to an aniline ring. It is primarily used in research and development due to its distinctive chemical properties.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline is primarily used in scientific research due to its unique chemical properties. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison: N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific research applications .

Properties

CAS No.

6675-35-0

Molecular Formula

C11H12F3N3O4

Molecular Weight

307.23 g/mol

IUPAC Name

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N3O4/c1-2-3-4-15-10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6,15H,2-4H2,1H3

InChI Key

MMWUYVYVWCPGKB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.